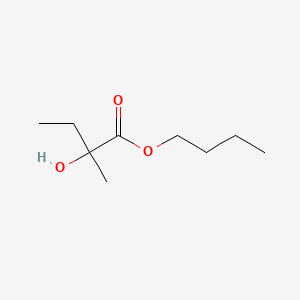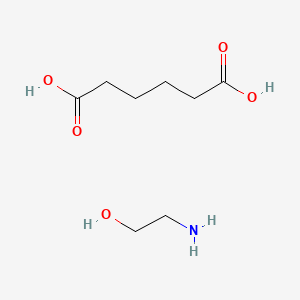
1-((Allyloxy)methyl)ethylene diacetoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Allyloxy)methyl)ethylene diacetoacetate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields. The compound is characterized by its allyloxy and diacetoacetate functional groups, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Allyloxy)methyl)ethylene diacetoacetate typically involves the reaction of allyl alcohol with ethylene diacetoacetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1-((Allyloxy)methyl)ethylene diacetoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-((Allyloxy)methyl)ethylene diacetoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 1-((Allyloxy)methyl)ethylene diacetoacetate involves its interaction with specific molecular targets and pathways The allyloxy group can participate in nucleophilic substitution reactions, while the diacetoacetate moiety can undergo various transformations
Comparison with Similar Compounds
Similar Compounds
- 1-((Methoxy)methyl)ethylene diacetoacetate
- 1-((Butoxy)methyl)ethylene diacetoacetate
- 1-((Propoxy)methyl)ethylene diacetoacetate
Uniqueness
1-((Allyloxy)methyl)ethylene diacetoacetate is unique due to its specific combination of allyloxy and diacetoacetate groups. This combination imparts distinct reactivity and properties, making it valuable in various applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and ease of synthesis.
Properties
CAS No. |
77376-18-2 |
|---|---|
Molecular Formula |
C14H20O7 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
3,8-dioxo-5-(prop-2-enoxymethyl)decanedioic acid |
InChI |
InChI=1S/C14H20O7/c1-2-5-21-9-10(6-12(16)8-14(19)20)3-4-11(15)7-13(17)18/h2,10H,1,3-9H2,(H,17,18)(H,19,20) |
InChI Key |
DKAQHRBBLCRNNI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(CCC(=O)CC(=O)O)CC(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12645819.png)





